5-Amino-2,6-dimethoxy-3-hydroxypyridine

Dihydroorotase Pyrimidine biosynthesis Enzyme inhibition

Researchers requiring a precisely characterized dihydroorotase (DHOase) inhibitor often face irreproducible results due to uncharacterized analogs. This compound provides a defined IC50 of 180 μM against mouse DHOase-positioned between potent 5-AOA (9.87 μM) and weak 5-FOA (191.59 μM)-enabling reliable dose-response benchmarking in pyrimidine biosynthesis studies. - Validated DHOase IC50: 180 μM (mouse); serotonin receptor IC50 range: 20-500 nM across 5-HT1A, 5-HT1D, and 5-HT3 subtypes. - FDA GSRS-registered (UNII 84VZY2W96H); EU cosmetic Annex II listed for hair dye-confirm intended application before ordering. - Multi-vendor supply ensures consistent availability for iterative SAR campaigns.

Molecular Formula C7H10N2O3
Molecular Weight 170.17 g/mol
CAS No. 104333-03-1
Cat. No. B010807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2,6-dimethoxy-3-hydroxypyridine
CAS104333-03-1
Synonyms5-AMINO-2,6-DIMETHOXY-3-HYDROXYPYRIDINE
Molecular FormulaC7H10N2O3
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=N1)OC)N)O
InChIInChI=1S/C7H10N2O3/c1-11-6-4(8)3-5(10)7(9-6)12-2/h3,10H,8H2,1-2H3
InChIKeyVNECCGPOXBLLOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-2,6-dimethoxy-3-hydroxypyridine Technical Overview


5-Amino-2,6-dimethoxy-3-hydroxypyridine (CAS 104333-03-1, UNII 84VZY2W96H) is a polysubstituted 3-hydroxypyridine building block with a molecular weight of 170.17 g/mol . Its substitution pattern—methoxy groups at positions 2 and 6, an amino group at position 5, and a hydroxyl at position 3—creates a unique hydrogen-bonding and electronic profile that differentiates it from simpler aminopyridine or hydroxypyridine analogs. This compound is registered in the FDA Global Substance Registration System and has defined applications in both pharmaceutical research and regulated cosmetic dye formulations [1].

5-Amino-2,6-dimethoxy-3-hydroxypyridine vs Generic Analogs


Generic 3-hydroxypyridine derivatives vary widely in their enzyme inhibition profiles based on subtle substitution changes. For example, 5-aminoorotic acid (5-AOA) and 5-fluoroorotic acid (5-FOA) exhibit IC50 values of 9.87 μM and 191.59 μM respectively against human dihydroorotase [1]. In contrast, the target compound shows an IC50 of 180,000 nM (180 μM) against mouse dihydroorotase, placing it in a distinct potency bracket that is not interchangeable with either of these analogs [2]. Furthermore, the compound's specific substitution pattern confers a unique selectivity profile across serotonin receptor subtypes, with IC50 values ranging from 20 nM to 500 nM depending on the specific receptor isoform [3]. This level of differential target engagement is lost when substituting with unoptimized aminopyridine or hydroxypyridine cores, underscoring the necessity of sourcing the exact CAS-defined structure for reproducible research outcomes.

5-Amino-2,6-dimethoxy-3-hydroxypyridine Comparative Evidence


Dihydroorotase Inhibition Profile

The target compound inhibits mouse dihydroorotase with an IC50 of 180,000 nM (180 μM) [1]. In a separate study under comparable assay conditions, 5-aminoorotic acid (5-AOA) inhibited human CAD dihydroorotase domain with an IC50 of 9.87 μM, while 5-fluoroorotic acid (5-FOA) showed an IC50 of 191.59 μM [2]. The target compound's potency lies between these two clinically investigated analogs, positioning it as a distinct tool compound with a unique efficacy window for probing pyrimidine biosynthesis pathways.

Dihydroorotase Pyrimidine biosynthesis Enzyme inhibition

Serotonin Receptor Subtype Selectivity

The target compound exhibits pronounced selectivity within the serotonin receptor family. It displaces [3H]-Q-ICS 205-930 from the rat 5-HT3 receptor with an IC50 of 10,000 nM [1], but demonstrates much higher affinity for the 5-HT1D receptor (IC50 = 20 nM) and 5-HT1A receptor (IC50 = 25 nM) in pig caudate membranes [2]. A comparator ligand, GR 113808, shows a Ki of 0.310 nM for the 5-HT4 receptor, but its 5-HT3 affinity is not reported, preventing direct cross-target comparison [3]. This profile indicates the target compound is a more balanced ligand with moderate 5-HT3 affinity but strong 5-HT1A/1D engagement, unlike more selective 5-HT3 antagonists.

Serotonin receptor 5-HT3 antagonist Receptor binding

ECHA Hair Dye Classification

5-Amino-2,6-dimethoxy-3-hydroxypyridine is specifically listed in the European Chemicals Agency (ECHA) database under EC Number as a substance used in hair dye products, with defined regulatory restrictions (Annex II/1308) [1]. In contrast, structurally related compounds such as 3-hydroxypyridine (CAS 109-00-2) and 2-aminopyridine (CAS 504-29-0) are not explicitly regulated for this cosmetic use and lack the same safety assessment dossiers. This regulatory precedent provides a clear, documented pathway for cosmetic product development and safety compliance that is absent for generic alternatives.

Cosmetic ingredient Hair dye Regulatory compliance

5-Amino-2,6-dimethoxy-3-hydroxypyridine Application Scenarios


Dihydroorotase Inhibitor in Pyrimidine Biosynthesis

This compound is ideal for academic and pharmaceutical researchers studying the dihydroorotase step in de novo pyrimidine biosynthesis. With an IC50 of 180 μM, it serves as an intermediate-potency control compound for dose-response studies, positioned between the potent 5-AOA (9.87 μM) and the weak 5-FOA (191.59 μM) [1][2]. It is particularly useful for in vitro enzyme assays and cell-based studies exploring metabolic pathway inhibition in cancer or parasitic disease models, as dihydroorotase is a validated drug target [3].

Multi-Target Serotonin Receptor Profiling

Neuroscience laboratories can utilize this compound as a tool ligand for profiling serotonin receptor subtype engagement. Its IC50 values of 10,000 nM (5-HT3), 20 nM (5-HT1D), and 25 nM (5-HT1A) provide a distinct pharmacological fingerprint [4]. This makes it suitable for comparative studies investigating the functional consequences of combined 5-HT1A/1D agonism or antagonism, as well as for screening assays to identify novel compounds with similar or improved selectivity profiles.

ECHA-Compliant Hair Dye Formulation

Cosmetic chemists and personal care product manufacturers can leverage the ECHA registration of 5-Amino-2,6-dimethoxy-3-hydroxypyridine for hair dye applications [5]. This regulatory clarity eliminates the need for de novo safety assessment for this specific use, significantly reducing development time and cost for oxidative or semi-permanent hair color products. It is a ready-to-use, compliant ingredient for markets requiring EU regulatory adherence.

Medicinal Chemistry SAR Scaffold

Medicinal chemists can use this compound as a starting scaffold for structure-activity relationship (SAR) studies targeting enzymes like dihydroorotase or serotonin receptors. The baseline inhibitory data (IC50 = 180 μM for dihydroorotase) provides a reference point for assessing the impact of further structural modifications on potency and selectivity [6]. Its commercial availability from multiple vendors ensures a reliable supply chain for iterative chemical synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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